molecular formula C7H10N2O2S B6597653 methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate CAS No. 1017469-43-0

methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B6597653
CAS No.: 1017469-43-0
M. Wt: 186.23 g/mol
InChI Key: UXMILWFIHAEXSD-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursorsThe reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties. The combination of the aminoethyl and carboxylate groups further enhances its versatility in various applications .

Properties

IUPAC Name

methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(8)6-9-5(3-12-6)7(10)11-2/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMILWFIHAEXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017469-43-0
Record name methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate
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